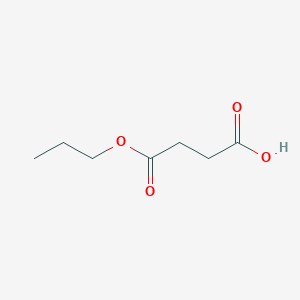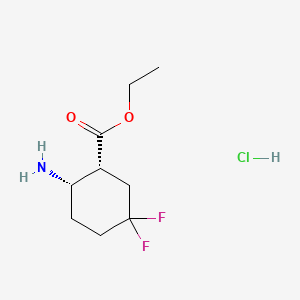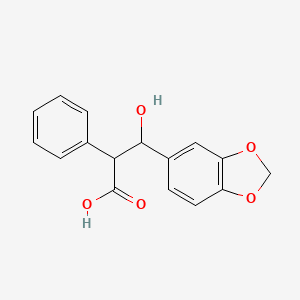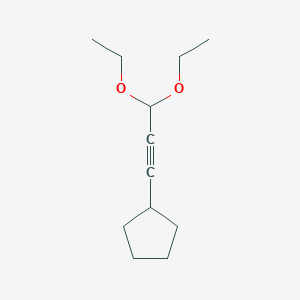
2-(Benzylsulfanyl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylsulfanyl)-1-phenylethanol is an organic compound characterized by the presence of a benzylsulfanyl group attached to a phenylethanol backbone This compound is notable for its unique structural features, which include a sulfanyl group bonded to a benzyl moiety and a hydroxyl group attached to the phenylethanol framework
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-1-phenylethanol typically involves the reaction of benzyl mercaptan with styrene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the sulfanyl group on the epoxide ring, resulting in the formation of the desired product. Commonly used bases for this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled conditions. This method allows for efficient production with high yields and purity. The use of catalysts, such as transition metal complexes, can further enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Esters, ethers.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its use as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 2-(Benzylsulfanyl)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
2-(Benzylsulfanyl)ethanol: Similar structure but lacks the phenyl group.
1-Phenylethanol: Lacks the sulfanyl group.
Benzyl mercaptan: Contains the sulfanyl group but lacks the phenylethanol backbone.
Uniqueness: 2-(Benzylsulfanyl)-1-phenylethanol is unique due to the presence of both the benzylsulfanyl and phenylethanol moieties, which confer distinct chemical and biological properties
特性
CAS番号 |
838-67-5 |
|---|---|
分子式 |
C15H16OS |
分子量 |
244.4 g/mol |
IUPAC名 |
2-benzylsulfanyl-1-phenylethanol |
InChI |
InChI=1S/C15H16OS/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
InChIキー |
PZFGUDPQZCBTGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)





![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)



